![molecular formula C23H26O3P2 B12525031 Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate CAS No. 661459-86-5](/img/structure/B12525031.png)
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes both phosphonate and phosphanyl groups, making it a versatile reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate typically involves the reaction of diphenylphosphine with diethyl phosphite in the presence of a base. This reaction is often carried out under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:
Ph2P-H+(EtO)2P(O)H→Ph2P-CH(Ph)-P(O)(OEt)2
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. Common catalysts include palladium or copper complexes, which facilitate the coupling of phosphine and phosphonate groups.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonate derivatives.
Scientific Research Applications
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its use in drug design and as a potential therapeutic agent.
Industry: It is employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the natural substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(benzylamino)[2-(diphenylphosphanyl)phenyl]methyl]phosphonate
- Diethyl (4-chlorophenyl)aminomethylphosphonate
- Diethyl (4-methoxyphenyl)aminomethylphosphonate
Uniqueness
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other phosphonates, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
661459-86-5 |
|---|---|
Molecular Formula |
C23H26O3P2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[diethoxyphosphoryl(phenyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C23H26O3P2/c1-3-25-28(24,26-4-2)23(20-14-8-5-9-15-20)27(21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,23H,3-4H2,1-2H3 |
InChI Key |
MBKAIKOPCLWKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


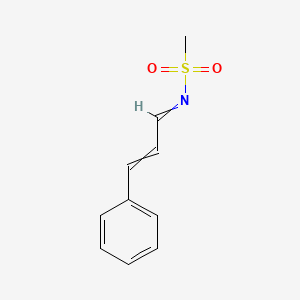
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
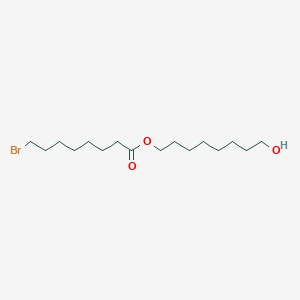
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
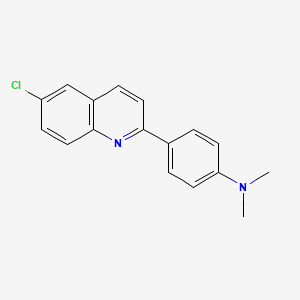
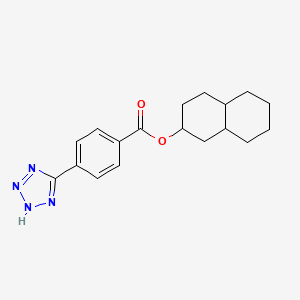
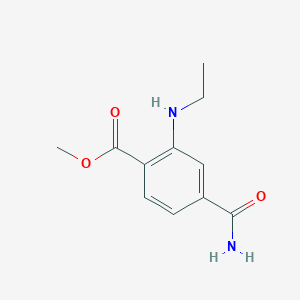

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
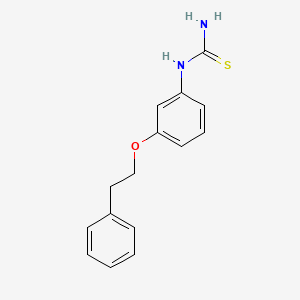
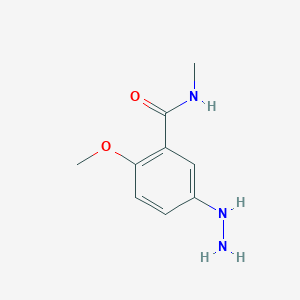
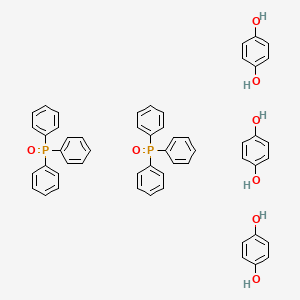
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
